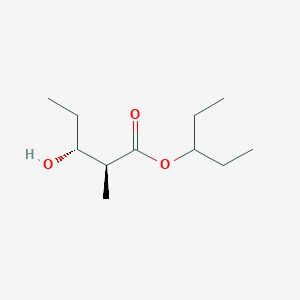
Sitophilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitophilate is a synthetic compound that is used in scientific research to study the effects of nutrient deprivation on cells and organisms. It is a powerful tool for understanding the mechanisms that regulate cellular metabolism and the physiological responses to nutrient stress.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Sitophilate, known as the aggregation pheromone of the granary weevil, has been a subject of research focusing on its enantioselective synthesis. Studies have explored various methods for synthesizing sitophilate enantiomers, highlighting its importance in chemical ecology and pest control. For instance, research by Chong (1989) discusses the synthesis of sitophilate enantiomers through catalytic asymmetric epoxidation (Chong, 1989). Similarly, a chemoenzymatic approach for synthesizing sitophilate, utilizing fungal reduction and lipase-mediated transesterification, was investigated by Ravía et al. (2013) (Ravía et al., 2013).
Pheromone Analysis and Behavioral Responses
The role of sitophilate in insect behavior, particularly in the context of the granary weevil, has been extensively studied. For example, Phillips et al. (1989) determined the enantiomeric composition of sitophilate and its role as a male-produced aggregation pheromone in the granary weevil (Phillips et al., 1989). Chambers et al. (1996) investigated the antennal and behavioral responses of grain weevils to sitophilate, providing insights into how this pheromone influences insect behavior and pest management strategies (Chambers et al., 1996).
Applications in Pest Control
Sitophilate's role as an aggregation pheromone has implications for pest control strategies. Plarre (1996) explored how sitophilate influences the distribution of Sitophilus granarius in wheat, suggesting its potential use in developing more effective monitoring systems for stored product protection (Plarre, 1996).
Propiedades
Número CAS |
114607-20-4 |
|---|---|
Nombre del producto |
Sitophilate |
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
pentan-3-yl (2S,3R)-3-hydroxy-2-methylpentanoate |
InChI |
InChI=1S/C11H22O3/c1-5-9(6-2)14-11(13)8(4)10(12)7-3/h8-10,12H,5-7H2,1-4H3/t8-,10+/m0/s1 |
Clave InChI |
JZOCRUBSQNZLIW-WCBMZHEXSA-N |
SMILES isomérico |
CC[C@H]([C@H](C)C(=O)OC(CC)CC)O |
SMILES |
CCC(CC)OC(=O)C(C)C(CC)O |
SMILES canónico |
CCC(CC)OC(=O)C(C)C(CC)O |
Otros números CAS |
114607-20-4 |
Sinónimos |
sitophilate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



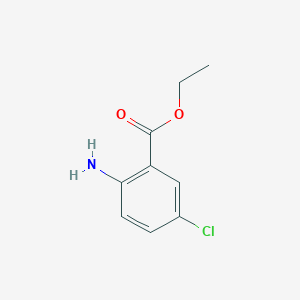

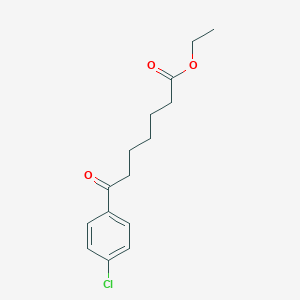
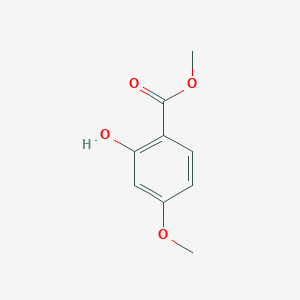
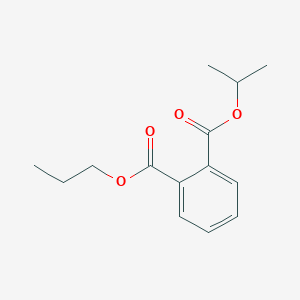


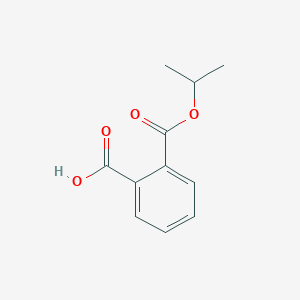


![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

